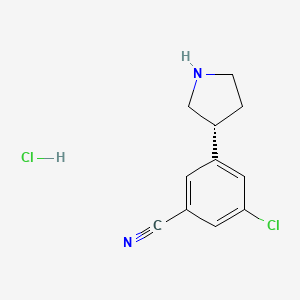
(R)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Chlor-5-(Pyrrolidin-3-yl)benzonitrilhydrochlorid ist eine chemische Verbindung, die einen Pyrrolidinring aufweist, der an eine Benzonitril-Einheit gebunden ist, wobei sich ein Chloratom an der 3-Position befindet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-3-Chlor-5-(Pyrrolidin-3-yl)benzonitrilhydrochlorid beinhaltet typischerweise die Konstruktion des Pyrrolidinrings, gefolgt von seiner Anbindung an die Benzonitril-Einheit. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen zur Bildung des Pyrrolidinrings. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von (R)-3-Chlor-5-(Pyrrolidin-3-yl)benzonitrilhydrochlorid die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(R)-3-Chlor-5-(Pyrrolidin-3-yl)benzonitrilhydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Das Chloratom in der Verbindung kann durch andere funktionelle Gruppen substituiert werden, indem geeignete Reagenzien verwendet werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich der Wahl des Lösungsmittels, der Temperatur und der Reaktionszeit, werden basierend auf der gewünschten Transformation optimiert.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu einem Keton- oder Aldehydderivat führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was die Vielseitigkeit der Verbindung erhöht.
Wissenschaftliche Forschungsanwendungen
(R)-3-Chlor-5-(Pyrrolidin-3-yl)benzonitrilhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.
Biologie: Die Verbindung wird in biochemischen Assays verwendet, um ihre Wechselwirkungen mit biologischen Zielmolekülen zu untersuchen.
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie für die Entwicklung von Materialien mit spezifischen Eigenschaften nützlich.
Wirkmechanismus
Der Wirkmechanismus von (R)-3-Chlor-5-(Pyrrolidin-3-yl)benzonitrilhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielmoleküle binden, ihre Aktivität modulieren und nachgeschaltete Effekte auslösen. Die genauen Signalwege und molekularen Wechselwirkungen hängen von der spezifischen Anwendung und dem biologischen Kontext ab.
Wirkmechanismus
The mechanism of action of ®-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolon-Derivate: Diese Verbindungen teilen sich die Pyrrolidinringstruktur und zeigen ähnliche biologische Aktivitäten.
Pyrrolidinon-Derivate: Diese Verbindungen enthalten ebenfalls einen fünfgliedrigen Ring und werden in verschiedenen medizinischen Anwendungen eingesetzt.
Pyridin und Pyrrol: Diese aromatischen Heterocyclen weisen strukturelle Ähnlichkeiten auf und werden aufgrund ihrer chemischen Eigenschaften intensiv untersucht.
Einzigartigkeit
(R)-3-Chlor-5-(Pyrrolidin-3-yl)benzonitrilhydrochlorid ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C11H12Cl2N2 |
|---|---|
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
3-chloro-5-[(3R)-pyrrolidin-3-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9;/h3-5,9,14H,1-2,7H2;1H/t9-;/m0./s1 |
InChI-Schlüssel |
VGOQCTXQRKJEHC-FVGYRXGTSA-N |
Isomerische SMILES |
C1CNC[C@H]1C2=CC(=CC(=C2)C#N)Cl.Cl |
Kanonische SMILES |
C1CNCC1C2=CC(=CC(=C2)C#N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



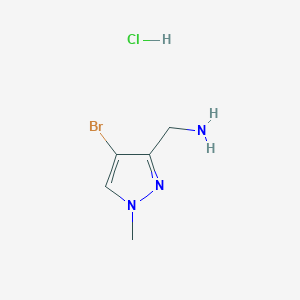


![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)

![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)
![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)


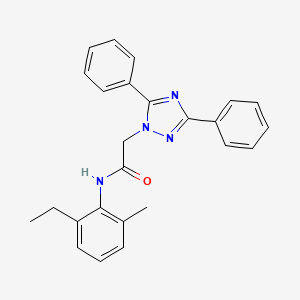
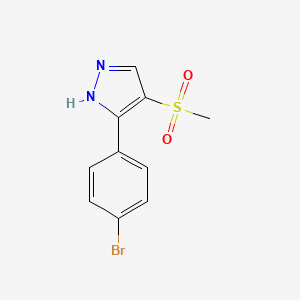
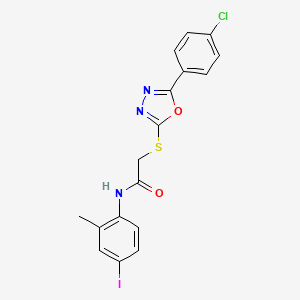
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)
